2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione
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Overview
Description
2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione is a compound that features a piperidine ring substituted with a methyl group at the 6-position and a cyclohexane-1,3-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 6-methylpiperidine derivative with a cyclohexane-1,3-dione precursor in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione: Unique due to its specific substitution pattern and structural features.
Piperidine derivatives: Include compounds like 2,6-dimethylpiperidine and 2,6-diethylpiperidine, which have different substitution patterns and properties.
Uniqueness
This compound stands out due to its specific combination of a piperidine ring and a cyclohexane-1,3-dione moiety, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C12H19NO2 |
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Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(6-methylpiperidin-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H19NO2/c1-8-4-2-5-9(13-8)12-10(14)6-3-7-11(12)15/h8-9,12-13H,2-7H2,1H3 |
InChI Key |
SCEBHFOCRNFOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2C(=O)CCCC2=O |
Origin of Product |
United States |
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